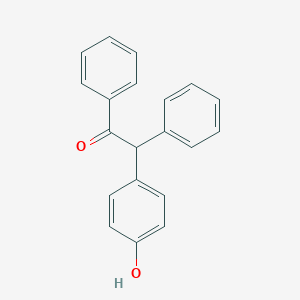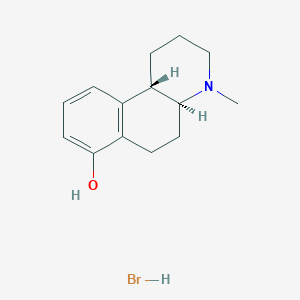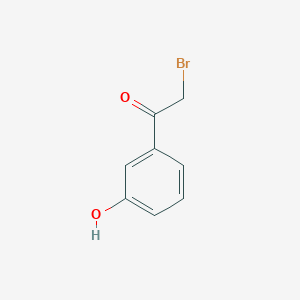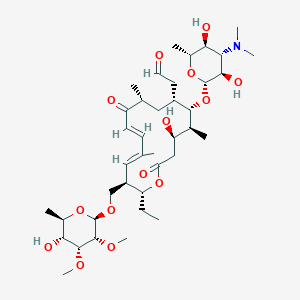
泰罗霉素B
描述
Tylosin B is a natural product found in Streptomyces fradiae . It is a bacteriostatic macrolide antibiotic with a broad spectrum of activity against Gram-positive organisms and a limited range of Gram-negative organisms .
Molecular Structure Analysis
Tylosin B has the molecular formula C39H65NO14 . Its molecular weight is 771.9 g/mol . The IUPAC name of Tylosin B is 2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[ (2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde .
科学研究应用
Antibacterial Activity
Desmycosin has been used in the synthesis of new antimicrobial compounds. Conjugates of Desmycosin with fragments of the antimicrobial peptide Oncocin have been shown to bind to the E. coli 70S ribosomes, inhibit bacterial protein synthesis in vitro, and suppress bacterial growth . These conjugates were found to be active against some strains of macrolide-resistant bacteria .
Antimalarial Activity
Desmycosin has been found to express antimalarial activity against chloroquine-resistant P. falciparum K1 10 malaria parasites . The removal of mycarose from Tylosin can be accomplished under mild acidic hydrolysis to give Desmycosin .
Drug Resistance Research
Desmycosin has been used in research to understand drug resistance. The study of Desmycosin and its interactions with bacterial ribosomes can provide insights into the mechanisms of antibiotic resistance .
Drug Design
Desmycosin has been used in drug design research. The structural features of Desmycosin and its interactions with bacterial ribosomes have been studied to aid in the design of new antimicrobial compounds .
Veterinary Medicine
Tylosin, from which Desmycosin is derived, is widely used in veterinary medicine to promote growth and prevent respiratory and enteric infections in swine, cattle, sheep, and poultry .
Food Safety Testing
Antibodies against Tylosin have been developed and used in immunoassays for detecting Tylosin residues in food products . This is important for ensuring food safety, as the misuse of Tylosin in animal farming can lead to drug residues in food products .
作用机制
Desmycosin, also known as Tylosin B, is a 16-membered macrolide antibiotic . It is a metabolite of Tylosin and a precursor to Tilmicosin . This article will delve into the mechanism of action of Desmycosin, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Desmycosin primarily targets bacterial ribosomes . Specifically, it binds to the E. coli 70S ribosomes . Ribosomes are the molecular machines in cells that carry out protein synthesis, which is a vital process for the survival and functioning of cells.
Mode of Action
Desmycosin interacts with its targets by binding in the upper part of the nascent peptide exit tunnel (NPET) of bacteria in close vicinity to the peptidyl transferase center (PTC) in the so-called macrolide binding site (MBS) . This binding selectively inhibits translation in bacteria .
Biochemical Pathways
The binding of Desmycosin to bacterial ribosomes inhibits bacterial protein synthesis in vitro . This suppression of protein synthesis disrupts the normal functioning of bacterial cells, leading to their death. The specific structural features of the interactions between Desmycosin and bacterial ribosomes have been revealed through the simulation of molecular dynamics .
Result of Action
The result of Desmycosin’s action is the suppression of bacterial growth . It has been shown to be active against some strains of macrolide-resistant bacteria . In addition, Desmycosin has been found to express antimalarial activity against chloroquine-resistant P. falciparum K1 10 malaria parasites .
安全和危害
Tylosin B should be handled with care to avoid exposure. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . Administration of tylosin should be avoided in animals with a known hypersensitivity to the product, or to other macrolides .
属性
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65NO14/c1-11-29-26(19-50-39-37(49-10)36(48-9)33(46)24(6)52-39)16-20(2)12-13-27(42)21(3)17-25(14-15-41)35(22(4)28(43)18-30(44)53-29)54-38-34(47)31(40(7)8)32(45)23(5)51-38/h12-13,15-16,21-26,28-29,31-39,43,45-47H,11,14,17-19H2,1-10H3/b13-12+,20-16+/t21-,22+,23-,24-,25+,26-,28-,29-,31+,32-,33-,34-,35-,36-,37-,38+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPHLEPFYLNRDA-NLGRAQRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)COC3C(C(C(C(O3)C)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016177 | |
| Record name | Tylosin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tylosin B | |
CAS RN |
11032-98-7 | |
| Record name | Desmycosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11032-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tylosin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011032987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tylosin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-{[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]oxy}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)oxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2,3-di-O-methyl-beta-D-allopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of desmycosin?
A1: Like other macrolide antibiotics, desmycosin exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [, , ] This binding interferes with bacterial protein synthesis, ultimately leading to bacterial growth inhibition or death.
Q2: How does the antibacterial activity of desmycosin compare to tylosin A?
A2: While both compounds target the bacterial ribosome, desmycosin generally exhibits lower antibacterial activity compared to tylosin A. [, , ] This difference in potency is likely attributable to structural variations between the two compounds.
Q3: Does desmycosin exhibit any activity against mycoplasma species?
A3: Yes, desmycosin demonstrates in vitro activity against various Mycoplasma species, although it may be less effective than tylosin A in treating Mycoplasma infections in animals. [, ]
Q4: What is the molecular formula and weight of desmycosin?
A4: The molecular formula of desmycosin is C41H71NO14, and its molecular weight is 789.98 g/mol. [, ]
Q5: What spectroscopic techniques are helpful in characterizing desmycosin?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is crucial for characterizing the structure of desmycosin. [, ] Mass spectrometry (MS) is also valuable for determining the molecular weight and identifying fragments. [, , , ] Infrared (IR) spectroscopy can provide information about functional groups present in the molecule. []
Q6: Does the presence of metal ions affect the stability of desmycosin?
A7: Yes, certain metal ions, particularly Fe+++, Al+++, and Sn++, can impact the stability of desmycosin, especially at elevated temperatures and low pH. [, ] These ions can catalyze the degradation of desmycosin to O-mycaminosyl tylonolide (OMT). []
Q7: Have computational methods been applied to study the conformational flexibility of desmycosin?
A9: Yes, molecular modeling studies have investigated the conformational preferences of desmycosin. [, ] These studies indicate that desmycosin exhibits less flexibility compared to some other macrolides, such as erythromycin A. [, ]
Q8: How does the absence of the mycinose sugar moiety in desmycosin affect its activity compared to tylosin A?
A10: The removal of the mycinose sugar in desmycosin contributes to its reduced antibacterial activity compared to tylosin A. [, , ] This observation highlights the importance of the mycinose moiety for optimal binding to the bacterial ribosome and antibacterial potency.
Q9: What is the impact of modifications at the C-20 position of desmycosin on its biological activity?
A11: Modifications at the C-20 position of desmycosin, particularly the introduction of cyclic amino substituents, can significantly influence its antimicrobial activity. [, ] Notably, the synthesis of tilmicosin, a potent veterinary antibiotic, involves the addition of a 3,5-dimethylpiperidine group at the C-20 position of desmycosin. []
Q10: What are the common formulation strategies for improving the stability or solubility of desmycosin?
A12: While specific formulation strategies for desmycosin are not extensively discussed in the provided papers, macrolide antibiotics, in general, may be formulated as salts (e.g., phosphate, tartrate) to enhance solubility and stability. []
Q11: Are there known mechanisms of bacterial resistance to desmycosin?
A16: Although specific resistance mechanisms for desmycosin are not discussed in the provided research, resistance to macrolide antibiotics, in general, can arise through target site modification (e.g., methylation of the 23S rRNA), enzymatic inactivation, or efflux pumps. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




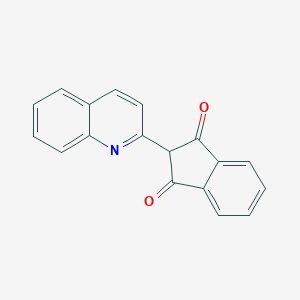

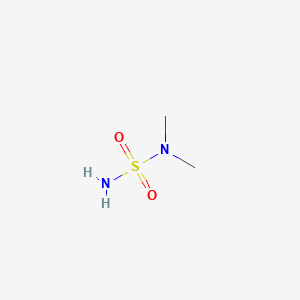
![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)


![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)
